Thiomorpholine-3-carboxylic acid

Descripción

Nomenclature and Chemical Classification in Scholarly Contexts

The precise naming and classification of chemical compounds are fundamental in academic and research settings to ensure clarity and avoid ambiguity.

IUPAC Name: Thiomorpholine-3-carboxylic acid

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.govhmdb.ca This name specifies a six-membered ring containing a sulfur atom (thio), a nitrogen atom (morpholine), and a carboxylic acid group at the third position.

Synonyms and Common Abbreviations (e.g., 1,4-TMCA)

In scientific literature and chemical databases, this compound is referenced by several synonyms and abbreviations. nih.govhmdb.ca This variety in naming conventions necessitates a clear understanding of the alternative terms used to identify this compound. The abbreviation 1,4-TMCA is also used. hmdb.ca

| Synonym | Reference |

| 3-Thiomorpholinecarboxylic acid | nih.gov |

| 1,4-Thiazane-3-carboxylic acid | nih.govsigmaaldrich.com |

| Tetrahydro-1,4-thiazine-3-carboxylic acid | nih.gov |

| 1,4-thiazaperhydroine-3-carboxylic acid | nih.gov |

Classification as an Alpha Amino Acid Derivative

This compound is classified as an alpha-amino acid derivative. hmdb.ca This classification arises from the presence of an amino group (the nitrogen atom within the ring) attached to the carbon atom adjacent to the carboxylate group (the alpha-carbon). hmdb.ca This structural feature is a defining characteristic of alpha-amino acids, which are the fundamental building blocks of proteins.

Stereoisomers: (R)-Thiomorpholine-3-carboxylic acid and (S)-Thiomorpholine-3-carboxylic acid

The presence of a chiral center at the third carbon atom means that this compound can exist as two distinct stereoisomers: (R)-Thiomorpholine-3-carboxylic acid and (S)-Thiomorpholine-3-carboxylic acid. chemimpex.comchemtik.comnih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities, a critical consideration in pharmaceutical research. chemimpex.com The (R)-isomer, for instance, is noted for its role as a building block in medicinal chemistry for creating molecules with enhanced biological activity and as a chiral auxiliary in asymmetric synthesis. chemimpex.com

| Property | (R)-Thiomorpholine-3-carboxylic acid | (S)-Thiomorpholine-3-carboxylic acid |

| CAS Number | 65527-54-0 chemimpex.com | 73401-53-3 chemtik.com |

| Synonym | (3R)-Thiomorpholinecarboxylic acid chemimpex.com | (3S)-Thiomorpholinecarboxylic acid |

| Purity | ≥ 99% (Assay) chemimpex.com | Not specified |

| Appearance | White solid chemimpex.com | Not specified |

Historical Perspectives and Early Research on Thiomorpholine (B91149) Ring Systems and Analogs

The study of this compound is built upon a foundation of research into the parent thiomorpholine ring system. jchemrev.comresearchgate.net Morpholine (B109124) and its thio analog, thiomorpholine, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. jchemrev.comresearchgate.net

Early Synthesis and Characterization Efforts

Early synthetic routes to the thiomorpholine ring did not initially focus on the 3-carboxylic acid derivative but laid the groundwork for accessing this class of compounds. Historical methods for synthesizing the parent thiomorpholine involved the transformation of diethanolamine (B148213) or the reaction of ethyl mercaptoacetate (B1236969) with aziridine. acs.org Another established strategy involved the reaction of 2-mercaptoethanol (B42355) with aziridine, followed by cyclization. acs.org More recent developments have explored continuous flow generation of thiomorpholine from cysteamine (B1669678) hydrochloride and vinyl chloride, highlighting ongoing innovation in the synthesis of this important heterocyclic motif. acs.orgnih.gov The versatility of the thiomorpholine scaffold has propelled its use in developing compounds with a wide range of potential applications. jchemrev.com

Discovery and Identification in Biological Samples

The first documented instance of this compound (TMA) in a mammalian sample was its identification in normal human urine. nih.gov Researchers utilized ion-exchange chromatography to enrich urine extracts. Following this, the extracts were treated with diazomethane (B1218177) for derivatization. Gas-liquid chromatography of the derivatized sample revealed two peaks that corresponded with the retention times of authentic TMA that had undergone the same chemical treatment. Mass spectrometry confirmed that these peaks represented the monomethylated and dimethylated derivatives of TMA, solidifying its presence in the samples. nih.gov

This compound has also been reported to be present in the nematode Caenorhabditis elegans. nih.govwikidata.org Further research has identified a related compound, 1,3-thiazinane-4-carboxylic acid (TCA), which is an adduct of homocysteine/homocysteine thiolactone and formaldehyde, in human urine. mdpi.com The presence of these compounds in biological systems points towards their involvement in endogenous metabolic pathways.

Significance and Research Interest in Modern Chemical and Biological Sciences

This compound is classified as an alpha-amino acid, a fundamental class of organic compounds where an amino group is attached to the carbon atom adjacent to a carboxylate group. hmdb.ca Its structural similarity to other biologically important molecules and its role as a metabolite have made it a subject of interest in both life sciences and pharmaceutical research.

Relevance in Life Science and Biology

The significance of this compound in biology is closely linked to its role as a metabolite. It is a cyclized analog of S-(2-chloroethyl)-L-cysteine. nih.gov Studies have shown that the bioactivation and cytotoxicity of L-Thiomorpholine-3-carboxylic acid (L-TMC) are mediated by the enzyme L-amino acid oxidase. nih.gov This process involves the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov

The compound's presence in urine and its connection to amino acid metabolism suggest its involvement in the broader network of biochemical pathways. nih.govnih.gov For instance, the metabolism of sulfur-containing amino acids is crucial for the production of the gasotransmitter hydrogen sulfide (B99878) (H2S), which plays a role in various physiological processes. mdpi.commdpi.com The study of metabolites like TMA helps to elucidate these complex metabolic maps.

Attention in Medical Technology and Pharmaceutical Research

In the realm of pharmaceutical research, thiomorpholine and its derivatives are valuable scaffolds in synthetic chemistry. acs.org The this compound structure, in particular, serves as a versatile building block for creating more complex molecules with potential therapeutic applications. acs.org

Its role in toxicology is also an area of investigation. As a cyclized analog of S-(2-chloroethyl)-L-cysteine, which exhibits cytotoxicity and nephrotoxicity, L-TMC is studied to understand the mechanisms of toxicity of related compounds. nih.gov Research into its bioactivation by L-amino acid oxidase provides insights into potential toxicological pathways. nih.gov Carboxylic acids, in general, are a common functional group in many drugs, and understanding the metabolic fate of compounds like TMA is crucial for drug development and safety assessment. wikipedia.orgdrughunter.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 147.20 g/mol |

| CAS Number | 20960-92-3 |

| Appearance | Solid |

| Melting Point | 270-278 °C |

| IUPAC Name | This compound |

The data in this table is compiled from sources nih.govwikidata.orgsigmaaldrich.com.

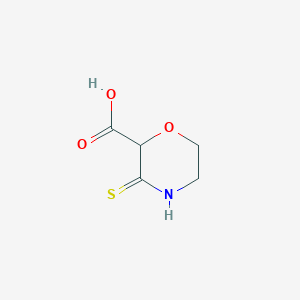

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943255 | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiomorpholine 3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20960-92-3 | |

| Record name | 3-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Thiomorpholine-3-carboxylic Acid and its Derivatives

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the cyclization of acyclic precursors that already contain the necessary carbon, nitrogen, sulfur, and carboxyl functionalities.

The formation of the thiomorpholine (B91149) ring is the cornerstone of the synthesis of this compound. A common and direct approach involves the use of cysteine, a naturally occurring amino acid that provides both the sulfur atom and the chiral carboxylic acid moiety. L-Thiomorpholine-3-carboxylic acid is recognized as a cyclized analog of S-(2-chloroethyl)-L-cysteine nih.gov. This relationship underscores synthetic strategies that commence with cysteine or its derivatives.

Alternative cyclization strategies for the broader thiomorpholine scaffold, which can be adapted for the synthesis of the carboxylic acid derivative, include:

The reaction of diethanolamine (B148213) to form an amino-mustard species, which is then cyclized using sodium sulfide (B99878) cdnsciencepub.com.

The reaction of 2-mercaptoethanol (B42355) with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride and subsequent cyclization with a base like triethylamine (B128534) (Et3N) cdnsciencepub.com.

A photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which generates a half-mustard intermediate that is then cyclized under basic conditions cdnsciencepub.com.

These methods highlight the versatility of cyclization reactions in forming the thiomorpholine core structure.

Direct carboxylation of a pre-formed thiomorpholine ring is not a commonly employed strategy for the synthesis of this compound. Instead, the carboxylic acid group is typically introduced as part of the starting materials prior to the cyclization step. This approach is exemplified by the use of amino acids like cysteine, where the carboxyl group is already present in the precursor molecule nih.gov. This "chiral pool" approach leverages readily available, enantiomerically pure starting materials to construct the target molecule with the desired stereochemistry at the C-3 position.

Controlling the stereochemistry at the C-3 position is a critical aspect of the synthesis of this compound, especially for its applications in biologically active compounds. Several stereoselective strategies have been developed to achieve this.

Solid-phase synthesis offers a powerful and efficient method for the stereoselective preparation of this compound derivatives. This strategy often utilizes a polymer resin to support the growing molecule, facilitating purification and handling. A notable example involves the use of immobilized Fmoc-Cys(Trt)-OH on a solid support. The synthesis proceeds through N-alkylation and N-sulfonylation or acylation, followed by cleavage from the resin. The inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail can lead to the stereoselective formation of the saturated this compound ring system.

| Starting Material | Support Resin | Key Steps | Product | Stereoselectivity |

| Fmoc-Cys(Trt)-OH | Wang resin | Immobilization, Fmoc deprotection, N-alkylation/sulfonylation, Cleavage with TFA/TES | This compound derivatives | High |

Table 1: Example of a Polymer-Supported Synthesis of this compound Derivatives.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. These are enantiomerically pure compounds that are temporarily attached to a substrate, direct a stereoselective reaction, and are then removed. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric synthesis, including aldol (B89426) reactions and alkylations researchgate.netnih.govresearchgate.netwikipedia.orgyoutube.com.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of key bond-forming reactions that establish the chiral center at the C-3 position. For instance, an N-acylated chiral auxiliary could be used to direct the stereoselective alkylation or conjugate addition to form the carbon backbone of the target molecule. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched this compound. Although specific examples for this exact molecule are not prevalent in the reviewed literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable nih.gov.

| Chiral Auxiliary Type | General Application | Potential in this compound Synthesis |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions, Diels-Alder reactions | Control of stereochemistry at C-3 via asymmetric alkylation of a glycine (B1666218) enolate equivalent followed by cyclization. |

| Camphorsultams | Asymmetric alkylations, aldol reactions | Similar to Evans auxiliaries, directing the stereoselective formation of the C-3 stereocenter. |

Table 2: Potential Application of Common Chiral Auxiliaries in the Synthesis of this compound.

The Truce–Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile, leading to the formation of a new carbon-carbon bond cdnsciencepub.comwikipedia.org. This rearrangement and its variants have been applied to the synthesis of various heterocyclic systems and can be a powerful tool for creating chiral centers researchgate.netyoutube.com. The reaction typically involves the migration of an aryl group.

While a direct application of the Truce-Smiles rearrangement for the synthesis of this compound is not extensively documented, the principles of the reaction can be envisioned in a synthetic strategy. For example, a suitably substituted sulfonamide derived from an amino acid precursor could undergo a Truce-Smiles rearrangement to form an arylated amino acid derivative, which could then be further elaborated and cyclized to form the thiomorpholine ring nih.govnih.gov. The rearrangement is known to be applicable to sulfur-containing heterocycles and amino acid-based sulfonamides, suggesting its potential utility in this context nih.govcdnsciencepub.com. The reaction often proceeds with high atom economy and can be performed under relatively mild conditions, making it an attractive strategy in organic synthesis cdnsciencepub.com.

Stereoselective Synthesis Approaches

Role of Cleavage Cocktails (e.g., trifluoroacetic acid, triethylsilane) in Stereocontrol

In the context of synthesizing molecules with defined stereochemistry, such as peptides or amino acid analogs, cleavage cocktails are crucial during the final deprotection step. These cocktails are typically strong acid mixtures, with trifluoroacetic acid (TFA) being the primary component, combined with various scavengers. wpmucdn.comthermofisher.com The primary function of these cocktails is to cleave the synthesized molecule from a solid-phase support and remove protecting groups from reactive side chains. wpmucdn.com

Scavengers are added to trap highly reactive cationic species that are generated during the deprotection process. peptide.com For instance, tert-butyl cations, formed from the cleavage of tert-butyl-based protecting groups, can reattach to sensitive residues. Triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS) are effective scavengers for these carbocations. peptide.com

While cleavage cocktails are essential for deprotection, their role is more about preserving the integrity and purity of the final product rather than directly controlling the stereochemistry established during the synthesis. Stereocontrol in the synthesis of chiral molecules like this compound is typically achieved during the formation of the chiral center itself, using stereoselective reactions or chiral starting materials. The cleavage cocktail's role is to remove protecting groups without causing racemization (loss of stereochemical purity) of the pre-existing chiral center. The choice of scavengers and reaction conditions is critical to prevent side reactions that could compromise the stereochemical integrity of the final product. nih.gov

Common components of cleavage cocktails and their functions are detailed in the table below.

| Reagent | Function |

| Trifluoroacetic acid (TFA) | Strong acid for cleaving the molecule from resin and removing acid-labile protecting groups. wpmucdn.com |

| Triisopropylsilane (TIPS) / Triethylsilane (TES) | Scavenger for carbocations to prevent side reactions. peptide.com |

| Water | Acts as a scavenger, particularly for tert-butyl cations. wpmucdn.com |

| Phenol | A scavenger that can also help in preventing oxidation of certain residues. nih.gov |

| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger used to protect and deprotect sulfur-containing residues and prevent side reactions with tryptophan. nih.gov |

| Thioanisole | Scavenger used to prevent side reactions, particularly with methionine and tyrosine residues. nih.gov |

Industrial Production Methodologies

The industrial-scale production of this compound is feasible, with chemical suppliers offering capabilities ranging from small research-grade quantities to large bulk amounts for industrial use. Methodologies for industrial production are typically scaled-up versions of laboratory syntheses, optimized for efficiency, safety, and cost-effectiveness.

One promising approach for the synthesis of the core thiomorpholine structure involves a continuous flow process. acs.org This method utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.org For instance, the reaction of cysteamine hydrochloride with vinyl chloride can be performed under highly concentrated conditions using a photocatalyst to yield an intermediate, which is then cyclized to form the thiomorpholine ring. acs.org Continuous flow reactors offer significant advantages for industrial production, including enhanced safety, better heat and mass transfer, and the potential for higher throughput and automation compared to traditional batch processes. acs.org

Chemical Reactions and Functional Group Transformations

Oxidation Reactions (e.g., to sulfoxides or sulfones)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. nih.govjchemrev.com This transformation is a common reaction for thioethers. The oxidation can be achieved using a variety of oxidizing agents. acsgcipr.org

Careful control of reaction conditions is necessary to achieve selective oxidation to the sulfoxide (B87167) without over-oxidation to the sulfone. acsgcipr.org Common oxidants like hydrogen peroxide (H₂O₂) can be used, often in the presence of a catalyst. organic-chemistry.org The reaction's chemoselectivity can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. jchemrev.comorganic-chemistry.org For example, certain metal catalysts can selectively promote the formation of sulfoxides, while others may favor the production of sulfones. organic-chemistry.org The biological oxidation of thiomorpholine to thiomorpholine sulfoxide has also been observed, highlighting the relevance of this transformation in metabolic pathways. nih.gov

| Product | Oxidizing Agent Example | Key Consideration |

| This compound sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst organic-chemistry.org | Careful control of stoichiometry and conditions to prevent over-oxidation. acsgcipr.org |

| This compound sulfone | Excess strong oxidizing agent (e.g., H₂O₂) organic-chemistry.org | Requires more forcing conditions than sulfoxide formation. |

Esterification of the Carboxylic Acid Group

The carboxylic acid functional group of this compound can be readily converted into an ester. This esterification is a standard organic transformation. One of the most effective methods for this conversion, particularly for amino acid derivatives, is the Steglich esterification. organic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorgsyn.org

The reaction proceeds under mild, non-acidic conditions at room temperature, which is advantageous for molecules with sensitive functional groups. orgsyn.org The process involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the alcohol, facilitated by the DMAP catalyst. organic-chemistry.org This method is known for its high yields and suppression of side reactions. organic-chemistry.org The successful synthesis of derivatives like this compound ethyl ester confirms this transformation is applicable to the parent compound. scbt.comcalpaclab.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires specific structural features in the substrate. libretexts.org Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating. libretexts.org The reaction is significantly facilitated when there is a carbonyl group at the beta-position to the carboxylic acid (a β-keto acid), which allows for a cyclic transition state. masterorganicchemistry.com

This compound, being an α-amino acid analog, lacks this activating feature and is therefore not expected to undergo thermal decarboxylation easily. hmdb.ca However, alternative, more modern methods can achieve this transformation. For example, photocatalytic decarboxylation reactions have been developed that can convert carboxylic acids into radicals, which can then be trapped or further transformed. nih.govnih.gov These advanced methods could provide a pathway for the decarboxylation of this compound, though it would not be a simple thermal process.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent due to the relatively low reactivity of carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.orgchemistrysteps.com

The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org An excess of the reducing agent is necessary because the first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxyl group. chemistrysteps.com The reaction mixture must be worked up with an aqueous acid to hydrolyze the intermediate metal salts and liberate the final alcohol product. libretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids. libretexts.org

Substitution Reactions on Alkyl Groups

While direct substitution on the alkyl portions of the thiomorpholine ring of this compound is not a commonly reported transformation, synthetic strategies often involve the use of precursors where alkylation is a key step. For instance, a polymer-supported synthesis of this compound derivatives has been demonstrated starting from immobilized Fmoc-Cys(Trt)-OH. acs.org This solid-phase approach allows for the sequential introduction of various substituents. After deprotection of the cysteine nitrogen, it can be N-alkylated, and subsequent steps lead to the formation of the thiomorpholine ring. acs.org

Another approach involves the use of 2-bromoacetophenones for the alkylation of N-sulfonylated cysteine derivatives, which then cyclize to form thiomorpholine structures. researchgate.net The nature of the substituent on the acetophenone (B1666503) ultimately becomes a substituent on a carbon adjacent to the sulfur atom in the resulting thiomorpholine ring system.

Reactivity of Specific Functional Groups (e.g., N-oxide functionality)

The introduction of an N-oxide functionality into the thiomorpholine ring can significantly alter the molecule's properties and reactivity. Polymers containing thiomorpholine oxide units have been synthesized and exhibit dual pH and temperature sensitivity. mdpi.com The sulfoxide groups impart a strong hydrophilic character, while the tertiary amine can be protonated, making the polymer's solubility dependent on pH. mdpi.com Specifically, at physiological and alkaline pH, these polymers exhibit a lower critical solution temperature (LCST), meaning they become less soluble as the temperature increases. mdpi.com However, in acidic conditions, the amine is protonated, which increases the polymer's solubility, and no temperature-dependent aggregation is observed. mdpi.com This behavior highlights the potential for using thiomorpholine oxide derivatives in smart materials for biological applications. mdpi.com

Derivatization and Functionalization Strategies for Targeted Applications

The carboxylic acid and the secondary amine functionalities of this compound offer versatile handles for a wide range of derivatization and functionalization strategies. These modifications are crucial for tailoring the molecule for specific applications, including the development of therapeutic agents and analytical standards.

Conversion to Esters, Amides, Acyl Hydrazides, or Hydroxamic Acids

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, acyl hydrazides, and hydroxamic acids.

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub Alternatively, alkylation of the carboxylate anion with an alkyl halide provides another route to esters. libretexts.org

Amides: The direct conversion of a carboxylic acid to an amide by reaction with an amine is generally difficult and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. pressbooks.publibretexts.org Coupling reagents such as dicyclohexylcarbodiimide (DCC) can also facilitate amide bond formation. libretexts.org

Acyl Hydrazides: These derivatives are typically synthesized by reacting an ester of the carboxylic acid with hydrazine. inglomayor.cl The reaction is often carried out in a solvent like methanol. inglomayor.cl

Hydroxamic Acids: The synthesis of hydroxamic acids can be achieved by reacting the carboxylic acid with hydroxylamine. nih.govresearchgate.net This reaction is often facilitated by coupling agents that activate the carboxylic acid. nih.gov One-pot methods using reagents like ethyl chloroformate have also been developed. nih.gov

Coupling to Amines and Hydrazines

The coupling of this compound to amines and hydrazines to form amides and acyl hydrazides, respectively, is a fundamental transformation in medicinal chemistry and materials science. A variety of coupling reagents have been developed to facilitate these reactions with high efficiency and minimal side products.

Commonly used coupling reagents include carbodiimides like DCC and water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com Phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, promoting rapid coupling with minimal racemization. peptide.com Uronium-based reagents such as TBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TPTU have also proven to be efficient for peptide coupling and the formation of other amide bonds. peptide.com Rhodium(III)-catalyzed C-H coupling of hydrazines has also been explored for the synthesis of complex heterocyclic structures. organic-chemistry.org

Formation of Half-Protected Derivatives

For selective modification of either the amine or the carboxylic acid functionality, it is often necessary to create half-protected derivatives of this compound. For instance, the nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc) to allow for selective reactions at the carboxylic acid. The resulting N-Boc protected this compound is a stable, commercially available intermediate that can be used in a variety of coupling reactions. apolloscientific.co.uk Similarly, the carboxylic acid can be protected, for example, as an ester, to allow for selective modification of the secondary amine.

Derivatization for Chiral Separation and Analysis

This compound is a chiral molecule, and the separation of its enantiomers is crucial for pharmacological studies. Derivatization is a common strategy to facilitate chiral separation by chromatography. The carboxylic acid or the amine can be reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC on an achiral stationary phase. nih.gov

Alternatively, direct separation of the enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. mst.edu Polysaccharide-based CSPs, for example, have been shown to be effective for the separation of various chiral compounds. mdpi.com The choice of mobile phase and the specific type of chiral selector are critical for achieving good resolution. mst.edumdpi.com

Elucidation of Biological Activities and Mechanisms of Action

Antimicrobial Properties

The thiomorpholine (B91149) scaffold is recognized in medicinal chemistry as a "privileged" structure, meaning it is a versatile framework for designing compounds with a wide range of biological activities, including antimicrobial properties. jchemrev.comjchemrev.comresearchgate.net

Derivatives of thiomorpholine have demonstrated notable antibacterial activity. jchemrev.comjchemrev.comresearchgate.net For instance, certain Schiff bases and β-lactam derivatives of thiomorpholine have shown good to moderate activity. jchemrev.com

The precise mechanism of action for the parent compound, Thiomorpholine-3-carboxylic acid, is not extensively detailed in the available literature. However, significant insights can be drawn from its derivatives. A prominent example is the class of thiomorpholine phenyloxazolidinones. Oxazolidinones are a well-established class of antibiotics that function by inhibiting bacterial protein synthesis. They bind to the large (50S) subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby halting the elongation of the polypeptide chain and inhibiting bacterial growth.

Combinatorial libraries of S-oxide and S,S-dioxide thiomorpholine phenyloxazolidinones have been synthesized and found to be potent antibacterial agents. These compounds have shown enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, underscoring the effectiveness of the thiomorpholine scaffold when combined with a ribosome-targeting pharmacophore like oxazolidinone. jchemrev.com

The scientific literature does not support the classification of this compound as a direct analogue of penicillin that also binds to bacterial ribosomes. These two mechanisms are distinct; penicillins inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, whereas other classes of antibiotics, like oxazolidinones, target the ribosome to inhibit protein synthesis.

While some thiomorpholine-derived compounds have been compared in efficacy to penicillin, this does not imply an analogous mechanism of action. The antibacterial effects of the most studied thiomorpholine derivatives, such as the aforementioned oxazolidinones, are attributed to their affinity for bacterial ribosomes, not to the inhibition of cell wall synthesis.

Derivatives of thiomorpholine have also been evaluated for their antifungal capabilities. Studies have shown that compounds such as 4–thiomorpholin–4-ylbenzohydrazide derivatives exhibit activity against fungi like Aspergillus niger and Candida albicans.

The established mechanism for the morpholine (B109124) class of antifungals, which includes compounds like fenpropimorph, involves the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth. It is plausible that thiomorpholine-based antifungals operate through a similar mechanism.

The antiviral properties of this compound itself are not well-documented. However, the broader family of thiomorpholine derivatives, particularly when hybridized with other heterocyclic structures like 1,2,3-triazoles, has been investigated for antiviral activity. Research into 1,4-disubstituted 1,2,3-triazoles has noted their potential as anti-HIV agents. researchgate.net The versatility of the thiomorpholine scaffold makes it a candidate for the development of novel antiviral compounds, though specific research in this area is still emerging. nih.gov

Antibacterial Activity

Enzyme Inhibition Studies

The thiomorpholine scaffold is a key element in molecules designed for selective enzyme inhibition. jchemrev.comresearchgate.net Both this compound and its derivatives have been the subject of various enzyme inhibition studies.

A significant finding is the role of L-amino acid oxidase (L-AAO) in the bioactivation of L-Thiomorpholine-3-carboxylic acid. Research has shown that L-AAO, an enzyme found in rat kidney, catalyzes the metabolism of this compound. This process is linked to its cytotoxic effects and can be inhibited by substrates of L-AAO.

Furthermore, various derivatives of thiomorpholine have been found to exhibit inhibitory activity against several other enzymes.

Key Enzyme Inhibition Findings for Thiomorpholine Derivatives:

Squalene (B77637) Synthase: Certain N-substituted thiomorpholine derivatives with antioxidant moieties have been shown to act as potential squalene synthase inhibitors. nih.gov This enzyme is crucial in the cholesterol biosynthesis pathway. The most active of these compounds significantly decreased triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in hyperlipidemic rat models. nih.gov

Urease and Acetylcholinesterase: A review of thiomorpholine-containing scaffolds noted that some derivatives exhibit good urease inhibition activity, while others show moderate inhibition of acetylcholinesterase. jchemrev.com

The table below summarizes the enzyme inhibition activities associated with this compound and its derivatives.

| Compound Class | Target Enzyme | Observed Effect |

| L-Thiomorpholine-3-carboxylic acid | L-amino acid oxidase | Substrate for the enzyme, leading to bioactivation |

| N-substituted Thiomorpholines | Squalene Synthase | Inhibition of enzyme activity, leading to hypolipidemic effects. nih.gov |

| Thiomorpholine Derivatives | Urease | Good inhibition activity. jchemrev.com |

| Thiomorpholine Derivatives | Acetylcholinesterase | Moderate inhibition activity. jchemrev.com |

Interaction with Specific Molecular Targets and Pathways

L-Thiomorpholine-3-carboxylic acid (L-TMC), a cyclized analog of S-(2-chloroethyl)-L-cysteine, demonstrates cytotoxicity through its interaction with specific molecular targets. nih.gov Its toxicity in isolated rat kidney cells is inhibited by probenecid (B1678239), which points to the involvement of the renal anion transport system in its mechanism. nih.gov The primary enzyme responsible for the metabolism and bioactivation of L-TMC in the rat kidney has been identified as L-amino acid oxidase. nih.gov The metabolic process involves the formation of an intermediate imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This bioactivation is crucial for its cytotoxic effects. nih.gov

| Molecular Target/Pathway | Interacting Molecule | Observed Effect | Reference |

| Renal Anion Transport System | L-Thiomorpholine-3-carboxylic acid | Involvement in cytotoxicity, as inhibition by probenecid reduces toxicity. | nih.gov |

| L-Amino Acid Oxidase | L-Thiomorpholine-3-carboxylic acid | Enzymatic metabolism and bioactivation, leading to cytotoxicity. | nih.gov |

Modulation of Enzymatic Activity

The enzymatic activity of L-amino acid oxidase is directly modulated by L-Thiomorpholine-3-carboxylic acid. When incubated with rat kidney cytosol, L-TMC is metabolized, leading to an increase in oxygen consumption and the formation of a product that absorbs light at 300 nm. nih.gov This metabolic activity is inhibited by L-alpha-hydroxyisocaproic acid, a known substrate for L-amino acid oxidase, confirming the enzyme's role. nih.gov The product of this enzymatic reaction is an imine, the formation of which is a key step in the bioactivation of L-TMC. nih.gov

Inhibition of Proteases and Kinases by Derivatives

Derivatives of the thiomorpholine scaffold have been shown to be potent inhibitors of various enzymes, including proteases and kinases. jchemrev.com For instance, certain thiomorpholine derivatives have been designed to inhibit tumor necrosis factor-alpha-converting enzyme (TACE). jchemrev.com Other derivatives have demonstrated the ability to inhibit squalene synthase, an enzyme involved in cholesterol synthesis. jchemrev.comnih.gov While direct inhibition of kinases by this compound itself is not extensively documented, related structures such as arylmorpholines are known to be effective inhibitors of the phosphoinositide 3-kinase (PI3-K) family. ucsf.edu Similarly, derivatives of 3-quinoline carboxylic acid have been successfully synthesized as inhibitors of protein kinase CK2. nih.gov This suggests the potential for developing this compound derivatives as kinase inhibitors. jchemrev.comucsf.edunih.gov

| Enzyme Class | Specific Enzyme Target | Inhibitor Type | Reference |

| Protease | Tumor Necrosis Factor-alpha-Converting Enzyme (TACE) | Thiomorpholine derivative | jchemrev.com |

| Transferase | Squalene Synthase | Thiomorpholine derivative | jchemrev.comnih.gov |

| Hydrolase | Urease | Thiomorpholine derivative | jchemrev.com |

| Kinase | Phosphoinositide 3-kinases (PI3-Ks) | Arylmorpholine derivative (related scaffold) | ucsf.edu |

| Kinase | Protein Kinase CK2 | 3-Quinoline carboxylic acid derivative (related scaffold) | nih.gov |

Role in Enzyme Inhibition Research

The thiomorpholine scaffold is a valuable component in drug discovery and enzyme inhibition research. jchemrev.com Its derivatives have been investigated for a variety of therapeutic applications based on their enzyme-inhibiting properties. Research has focused on developing these compounds as antiatherogenic agents by targeting squalene synthase, which plays a role in cholesterol levels. jchemrev.comnih.gov Furthermore, thiomorpholine-bearing compounds have been synthesized and evaluated for their antimycobacterial activity, showing potential against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. jchemrev.com The versatility of the thiomorpholine structure allows for the design of selective enzyme inhibitors for a multitude of molecular targets. jchemrev.com

Thiomorpholine-carboxylate Dehydrogenase Activity and Inhibition

As a proline analogue, this compound's metabolism is likely linked to enzymes involved in proline degradation, such as proline dehydrogenase (PRODH), also known as thiomorpholine-carboxylate dehydrogenase. nih.gov In various organisms, PRODH catalyzes the oxidation of L-proline. nih.gov Studies on related sulfur-containing proline analogues, like thiazolidine-4-carboxylate (T4C), show they are excellent substrates for proline utilization A (PutA), a bifunctional enzyme with PRODH activity. nih.gov In Mycobacterium tuberculosis, the enzyme system responsible for proline oxidation consists of two separate enzymes: proline dehydrogenase (PruB) and ∆1-pyrroline-5-carboxylate (P5C) dehydrogenase (PruA). mdpi.com Research has shown that proline itself can act as a competitive inhibitor of PruA activity, suggesting that analogues like this compound could potentially modulate this pathway. mdpi.com

Modulation of Biological Pathways and Disease Progression

The interaction of this compound with cellular machinery can modulate biological pathways, including fundamental processes like protein synthesis.

Impact on Protein Synthesis in Bacteria

Amino acid analogues can significantly affect the growth and protein synthesis of microorganisms. nih.gov Thioprolines, a class of compounds that includes this compound, have the potential to be toxic to bacteria by being mistakenly incorporated into proteins or by directly inhibiting protein synthesis. nih.gov This mechanism of action is a key area of interest for developing new antimicrobial agents. nih.gov

Potential Role in Protein Modifications

The biological activity of this compound (TMC) is linked to its metabolic transformation. Specifically, L-Thiomorpholine-3-carboxylic acid (L-TMC) undergoes a bioactivation process that is crucial for its cytotoxic effects. nih.gov Studies on isolated rat kidney cells, where L-TMC demonstrates time- and concentration-dependent cytotoxicity, have shed light on this mechanism. nih.gov

The bioactivation is catalyzed by the enzyme L-amino acid oxidase, found in rat kidney cytosol. nih.gov This enzyme metabolizes L-TMC, leading to the formation of an imine intermediate, identified as 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov The formation of this imine was confirmed by observing that its characteristic absorbance could be quenched with potassium cyanide or sodium borohydride (B1222165). nih.gov This enzymatic conversion indicates that the biological and toxicological profile of L-TMC is dependent on this specific chemical modification. nih.gov

Anticancer Activity of Thiomorpholine Derivatives

Derivatives of thiomorpholine and related sulfur-containing heterocyclic compounds have been a focus of research for developing new anticancer agents. nih.govnih.gov These compounds have been shown to bind with a variety of protein targets specific to cancer, interfering with signaling pathways that are essential for cancer cell growth and proliferation. nih.gov

In Vitro Cytotoxic Activity and Selectivity

The anticancer potential of thiomorpholine derivatives has been demonstrated through their cytotoxic activity against various human cancer cell lines. nih.gov For instance, a thiazolyl thiomorpholine derivative with a chloro substituent was identified as a potent cytotoxic agent against A549 (lung cancer) and HeLa (cervical cancer) cells. nih.gov Similarly, other related heterocyclic derivatives have shown significant antiproliferative effects. nih.gov

One study identified a thiophene (B33073) derivative, "Compound 480," as a promising anticancer candidate due to its low IC50 values against HeLa and Hep G2 (liver cancer) cells. Another series of thiophene carboxamide derivatives, designed as biomimetics of the anticancer drug Combretastatin A-4, also exhibited notable activity against the Hep3B cancer cell line. Furthermore, a 7-chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione, labeled as compound '3b', proved to be highly active across a wide range of cell lines in the NCI-60 screening program. nih.gov

| Compound Derivative | Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 µM | nih.gov |

| Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0 µM | nih.gov |

| Thiophene derivative (Compound 480) | HeLa (Cervical) | 12.61 µg/mL | |

| Thiophene derivative (Compound 480) | Hep G2 (Liver) | 33.42 µg/mL | |

| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 µM | |

| Thiophene carboxamide 2e | Hep3B (Liver) | 12.58 µM | |

| Thiazolo[4,5-d]pyrimidine 3b | NCI-60 Panel | log GI50 -5.66 | nih.gov |

Mechanism of Anti-proliferative Activity (e.g., affinity for CDK2)

A key mechanism underlying the anti-proliferative effects of this class of compounds is the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in controlling cell cycle progression, and their inhibition can halt inappropriate cellular proliferation characteristic of cancer.

Molecular modeling studies have explored the interaction of thiopyrimidine derivatives with the active site of CDK2. Although direct inhibitory data for this compound on CDK2 is not detailed, studies on structurally related analogues provide insight. For example, flavopiridol, a potent CDK inhibitor, shows an IC50 of 1.5 μM against CDK2-Cyclin A. While newly synthesized flavone (B191248) derivatives showed lower potency, these studies confirm that the general structural class can interact with the CDK2 binding pocket. The binding is often stabilized by hydrogen bonds with key amino acid residues within the enzyme's active site.

Other Reported Biological Activities

Anti-inflammatory Properties

Thiomorpholine derivatives have demonstrated significant anti-inflammatory activity. nih.gov In studies using a carrageenan-induced rat paw edema model, an established method for assessing anti-inflammatory effects, these compounds were able to reduce edema by 31-60%. nih.gov This effect is also linked to the inhibition of enzymes like soybean lipoxygenase, which is involved in inflammatory pathways. nih.gov

Antioxidant Activity

A prominent biological activity of thiomorpholine derivatives is their capacity to act as antioxidants. nih.gov These compounds have been shown to effectively inhibit lipid peroxidation induced by ferrous/ascorbate systems in microsomal membranes. nih.gov Some derivatives have shown inhibitory concentrations (IC50) as low as 1.4 µM to 7.5 µM, which in some cases is significantly more potent than the standard antioxidant, trolox. Furthermore, a specific methyl-substituted oxazolyl thiomorpholine dioxide exhibited radical scavenging activity greater than that of ascorbic acid, a well-known antioxidant. nih.gov

| Derivative Type | Antioxidant Assay | Activity (IC50 / Finding) | Source |

|---|---|---|---|

| N-substituted thiomorpholines | Inhibition of lipid peroxidation | IC50 as low as 7.5 µM | |

| Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical scavenging | Greater than ascorbic acid | nih.gov |

| Antioxidant acid conjugates | Inhibition of lipid peroxidation | IC50 as low as 1.4 µM |

Structural Biology and Computational Chemistry Insights

Conformational Analysis and Molecular Dynamics

Computational studies, including conformational analysis and molecular dynamics, provide critical insights into the three-dimensional structure and flexibility of thiomorpholine-3-carboxylic acid. These investigations are essential for understanding its interaction with biological targets.

Influence of Heteroatoms on Conformational Trends

Molecular dynamics simulations are powerful tools for exploring the conformational landscape of molecules like this compound. mdpi.comrsc.org These simulations can reveal the dynamic interplay of forces that govern the molecule's shape and flexibility in a biological environment. mdpi.com

Ring Puckering Analysis and Non-Planar Distortions

The thiomorpholine (B91149) ring, being a six-membered saturated heterocycle, is not planar and exhibits distinct puckering to minimize steric strain. The most stable conformation is the chair form. mdpi.com In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The puckering of the ring is a critical determinant of the spatial arrangement of the carboxylic acid group, which has significant implications for its ability to interact with receptor binding sites. Ring distortion strategies can be synthetically employed to create structurally diverse compounds from natural products, highlighting the importance of ring conformation in molecular design. jchemrev.com

Ligand-Receptor Interactions and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme's active site. nih.gov This method is instrumental in understanding the binding modes and affinities of potential drug candidates.

Prediction of Binding Affinity and Non-Covalent Interactions

Molecular docking simulations predict the binding affinity of a ligand to a receptor, typically expressed as a docking score or binding energy. These predictions are based on the various non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The goal is to identify ligands that exhibit high binding affinity and specificity for the target receptor. nih.gov The accuracy of these predictions is crucial for the successful design of potent inhibitors. nih.gov

Docking into Enzyme Active Sites (e.g., lipase (B570770), α-glucosidase, urease, DNA gyrase, CDK2)

Derivatives of thiomorpholine and related heterocyclic structures have been the subject of numerous molecular docking studies against a variety of enzyme targets.

Lipase: While no specific docking studies on this compound with lipase were found, related thiomorpholine derivatives have shown potential as hypolipidemic agents, suggesting possible interactions with enzymes involved in lipid metabolism. nih.gov

α-Glucosidase: Molecular docking studies of various heterocyclic compounds, including thiazolidine (B150603) and thiadiazole derivatives, have been performed to understand their inhibitory mechanism against α-glucosidase. nih.govmdpi.comjpbsci.comjchemrev.com These studies reveal key interactions within the enzyme's active site that contribute to inhibitory activity.

Urease: Thiomorpholine derivatives have been investigated as urease inhibitors. nih.gov Molecular docking studies on related halo-substituted ester/amide-based derivatives have shown good binding affinities within the active site of urease, with binding energies indicating potent inhibition. nih.gov

DNA Gyrase: Molecular docking studies have been employed to investigate the binding of various inhibitors to the active site of DNA gyrase. uomustansiriyah.edu.iqmdpi.comnih.govekb.egnih.gov These studies help in understanding the interactions with key amino acid residues and are crucial for designing new antibacterial agents.

CDK2: Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as CDK2 inhibitors, with molecular docking studies confirming their binding orientation and energies within the enzyme's active site. nih.gov Similarly, other studies have used molecular docking to identify and optimize CDK2 inhibitors. mdpi.com

Sulfur Atom and Carboxylic Acid Group in Molecular Interactions

The sulfur atom and the carboxylic acid group of this compound are key functional groups that play a significant role in its molecular interactions.

The carboxylic acid group is a crucial pharmacophore due to its ability to form strong hydrogen bonds and electrostatic interactions. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). At physiological pH, the carboxylic acid group is often deprotonated to a carboxylate anion, which can form strong ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) in the binding site. This group is often essential for anchoring the ligand within the active site and ensuring high binding affinity.

Theoretical Calculations and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry offers profound insights into the intrinsic properties of molecules. For this compound, theoretical studies on its parent compound, thiomorpholine, provide a foundational understanding of its electronic and energetic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. High-level composite methods, such as G3(MP2)//B3LYP, have been successfully employed to study thiomorpholine, the core heterocyclic system of this compound. acs.org This level of theory involves initial geometry optimization using the B3LYP functional, followed by a series of single-point energy calculations to achieve high accuracy. acs.org Such calculations are instrumental in determining the energies and structures of conformational stereoisomers, providing a detailed picture of the molecule's potential energy surface. acs.org The application of these computational approaches to thiomorpholine derivatives is crucial for understanding structure-activity relationships. academie-sciences.fr

Computational Thermochemical Studies (e.g., gas-phase enthalpies of formation)

Thermochemical properties, such as the enthalpy of formation, are critical for understanding the stability of a compound. For the parent thiomorpholine molecule, the gas-phase standard molar enthalpy of formation at 298.15 K has been determined through both experimental calorimetric techniques and high-level G3(MP2)//B3LYP calculations. acs.org Notably, a very good agreement was found between the computationally calculated and experimentally determined values, validating the accuracy of the theoretical models. acs.org This synergy between experimental and computational thermochemistry provides a reliable foundation for predicting the energetic properties of related derivatives, including this compound. acs.org

Prediction of Thermodynamic Properties (e.g., bond dissociation enthalpies, acidities, basicities)

Computational studies on the thiomorpholine ring system have been extended to predict a range of thermodynamic properties that govern its reactivity. acs.org These include the calculation of N–H and C–H bond dissociation enthalpies, which are fundamental measures of chemical bond strength. acs.org Furthermore, these studies have explored gas-phase acidities and basicities, offering insight into the molecule's behavior as a proton donor or acceptor. acs.org

The presence of the carboxylic acid group and the nitrogen atom in the ring makes the molecule amphoteric. Thiomorpholine-3-carboxylate (B1243768), the conjugate base, is described as a very strong basic compound based on its pKa. hmdb.ca The acidity of the carboxylic acid proton, in turn, is influenced by the heterocyclic ring structure.

Summary of Computational Studies on the Thiomorpholine Ring System

| Property Calculated | Computational Method | Reference |

|---|---|---|

| Gas-Phase Enthalpy of Formation | G3(MP2)//B3LYP | acs.org |

| Bond Dissociation Enthalpies (N-H, C-H) | Computational Study | acs.org |

| Gas-Phase Acidity and Basicity | Computational Study | acs.org |

| Conformational Stereoisomer Energies | G3(MP2)//B3LYP | acs.org |

Crystallographic and Spectroscopic Characterization for Structural Elucidation

The definitive three-dimensional arrangement of atoms and the confirmation of molecular structure are accomplished through crystallographic and spectroscopic methods.

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction (XRD) is the benchmark technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in a crystal lattice, detailing intermolecular interactions such as hydrogen bonding. mdpi.com While XRD studies have been performed on various complex carboxylic acids and heterocyclic compounds, specific crystallographic data for this compound was not found in the surveyed literature. mdpi.com An XRD analysis would be expected to show the characteristic chair-like conformation of the thiomorpholine ring and the hydrogen-bonding patterns dominated by the carboxylic acid group, likely forming dimers as seen in many other carboxylic acid crystal structures. mdpi.com

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of organic molecules in solution. While a detailed, peer-reviewed spectral analysis for this compound is not available in the searched literature, the expected chemical shifts can be predicted based on established principles for carboxylic acids and related structures. libretexts.orgchemrevise.org NMR characterization is routinely used to confirm the identity of synthesized thiomorpholine derivatives. nih.gov

¹³C NMR Spectroscopy : The carboxyl carbon (C=O) of a carboxylic acid typically appears in a distinct downfield region of the ¹³C NMR spectrum, generally between 160-185 ppm. libretexts.org The carbons of the thiomorpholine ring adjacent to the heteroatoms would also show characteristic shifts. For the parent thiomorpholine, the carbon atoms adjacent to the nitrogen appear at approximately 47.8 ppm, while those adjacent to the sulfur appear at about 28.1 ppm.

¹H NMR Spectroscopy : The most characteristic signal in the ¹H NMR spectrum of a carboxylic acid is the acidic proton (-COOH), which is highly deshielded and typically appears as a broad singlet far downfield, around 10-12 ppm. libretexts.org The protons on the carbon atoms within the thiomorpholine ring would appear further upfield. Protons on carbons adjacent to the nitrogen atom are expected in the 2.7-3.0 ppm range, while those adjacent to the sulfur atom would be in the 2.5-2.8 ppm region. The proton on the alpha-carbon (the carbon bearing the carboxylic acid) would likely appear in the 3.0-4.0 ppm range.

Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| -COOH | ¹H | 10.0 - 12.0 (broad singlet) | libretexts.org |

| -CH(COOH)- | ¹H | ~3.0 - 4.0 | libretexts.org |

| -N-CH₂- | ¹H | ~2.7 - 3.0 | chemrevise.org |

| -S-CH₂- | ¹H | ~2.5 - 2.8 | chemrevise.org |

| -COOH | ¹³C | 160 - 185 | libretexts.org |

| -CH(COOH)- | ¹³C | ~50 - 60 | chemrevise.org |

| -N-CH₂- | ¹³C | ~45 - 55 | chemrevise.org |

| -S-CH₂- | ¹³C | ~25 - 35 | chemrevise.org |

Applications in Medicinal Chemistry and Pharmaceutical Development

Development of Novel Drug Candidates

The inherent structural features of thiomorpholine-3-carboxylic acid make it an attractive starting point and building block for the creation of new and effective drug candidates.

Building Block for Bioactive Molecules

This compound serves as a crucial building block in the synthesis of more complex and biologically active molecules. chemimpex.com Its structure, which includes a thiomorpholine (B91149) ring, can enhance the solubility and reactivity of the resulting compounds. chemimpex.com This characteristic is particularly advantageous in the development of drug formulations and intermediates. chemimpex.com The (R)-enantiomer of this compound is specifically utilized in creating complex molecules with improved biological activity. chemimpex.com

Lead Compound in Antibiotic Development

While direct evidence of this compound as a lead compound in currently marketed antibiotics is limited in the provided search results, the broader class of quinoxaline-2-carboxylic acid derivatives, which share structural similarities, has shown promise. For instance, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been investigated as antimycobacterial agents. mdpi.com One particular compound from this class demonstrated significant activity against Mycobacterium tuberculosis and was identified as a lead compound for further investigation into its mechanism of action and resistance. mdpi.com This suggests that the carboxylic acid moiety, a key feature of this compound, is relevant in the design of new antibacterial agents.

Pharmaceutical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals. chemimpex.comchemimpex.com The morpholine (B109124) ring within its structure contributes to improved drug formulation efficacy. chemimpex.com Specifically, (R)-Thiomorpholine-3-carboxylic acid is a key intermediate in the development of drugs aimed at treating neurological disorders. chemimpex.com

Targeting Neurological Disorders

The potential of this compound and its derivatives in the treatment of neurological disorders is an active area of research, primarily due to their ability to interact with the central nervous system.

Ability to Cross the Blood-Brain Barrier

The blood-brain barrier (BBB) is a significant obstacle for many potential drugs targeting the central nervous system, as it restricts the passage of most small-molecule drugs. nih.gov The ability of a compound to cross this barrier is a critical factor in its development for neurological applications. While direct studies on the BBB permeability of this compound itself are not detailed in the provided results, the development of derivatives is a common strategy to enhance brain penetration. For instance, the development of nanovesicles has been shown to improve the BBB permeability of cannabidiol, a highly lipophilic compound. mdpi.com Similarly, capric acid, another small molecule, can cross the blood-brain barrier and has shown potential in ameliorating neurological diseases. nih.gov The development of (R)-Thiomorpholine-3-carboxylic acid-based drugs for neurological disorders suggests that this scaffold can be modified to achieve the necessary BBB penetration. chemimpex.com

Pharmacokinetic and Pharmacodynamic Enhancement

The structural properties of this compound can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The morpholine ring can enhance the bioavailability of active pharmaceutical ingredients, leading to improved therapeutic efficacy. chemimpex.com While specific data on the pharmacokinetic and pharmacodynamic enhancement by this compound is not extensively detailed in the search results, the general principle of using such scaffolds to improve drug properties is a well-established concept in medicinal chemistry.

Design of Compounds with Improved Efficacy and Reduced Toxicity

The thiomorpholine scaffold, a key structural component of this compound, is recognized in medicinal chemistry as a "privileged scaffold". jchemrev.comresearchgate.net This designation is due to its presence in a variety of compounds exhibiting a wide range of biological activities and its ability to act as a bioactive agent against multiple molecular targets. jchemrev.comresearchgate.net The incorporation of the thiomorpholine moiety into drug candidates can favorably influence their physicochemical properties, such as solubility and metabolic stability, which in turn can lead to improved efficacy and a better toxicity profile. nih.gov

The versatility of the thiomorpholine ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of a molecule. jchemrev.comresearchgate.net For instance, the introduction of a fluorine atom to certain thiomorpholine-containing compounds has been shown to result in derivatives with better activity and lower toxicity. jchemrev.com Research into derivatives of this compound and related structures has yielded compounds with potential as antibacterial, antimycobacterial, and antifungal agents. jchemrev.comjchemrev.com

Furthermore, polymers derived from thiomorpholine, specifically those with an oxidized sulfur atom (thiomorpholine oxide), have demonstrated high water solubility and a lack of cytotoxicity in studies, suggesting their potential as biocompatible materials for biological applications. mdpi.com The design of novel compounds often involves leveraging the structural features of scaffolds like thiomorpholine to enhance interactions with biological targets while minimizing off-target effects that can lead to toxicity. jchemrev.comresearchgate.netnih.gov

Below is a table detailing research findings on thiomorpholine derivatives and their enhanced properties:

| Derivative Class | Modification | Observed Improvement | Potential Application |

| Thiomorpholine Oxazolidinones | C-5 amide substitutions | Good in vitro potency against gram-positive bacteria | Antibacterial |

| Pyrrole (B145914) derivatives with Thiomorpholine | Introduction of N-methylpiperazine or thiomorpholine at C3 of the pyrrole ring | Good in-vitro activity against Mycobacteria and Candidae | Antimycobacterial, Antifungal |

| Thiomorpholine-derived polymers | Oxidation of the sulfur atom to form thiomorpholine oxide | High water solubility, no cytotoxicity | Biocompatible materials |

Reference Material in Pharmaceutical Toxicology Studies

This compound serves as a crucial reference material in pharmaceutical toxicology studies, particularly in research investigating mechanisms of cytotoxicity and nephrotoxicity. nih.gov As a cyclized analog of S-(2-chloroethyl)-L-cysteine, a known nephrotoxin, L-Thiomorpholine-3-carboxylic acid (L-TMC) is studied to understand the bioactivation pathways that lead to toxicity. nih.gov

Toxicological research has demonstrated that L-TMC itself exhibits time- and concentration-dependent cytotoxicity in isolated rat kidney cells. nih.gov These studies utilize L-TMC as a reference compound to investigate the enzymatic processes involved in its toxic effects. For example, it was discovered that the metabolism of L-TMC is catalyzed by L-amino acid oxidase in rat kidney cytosol, leading to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov The identification of this bioactivation pathway is essential for understanding the compound's toxicity and the broader mechanisms of toxicity for related substances. nih.gov

The use of this compound in these studies helps to:

Elucidate the role of specific enzymes, such as L-amino acid oxidase, in the bioactivation and cytotoxicity of certain compounds. nih.gov

Investigate the effects of inhibitors on toxicity, such as the inhibition of L-TMC-induced cytotoxicity by probenecid (B1678239), an inhibitor of the renal anion transport system. nih.gov

Serve as a standard for analytical methods, like gas chromatography/mass spectrometry, to identify metabolites formed during toxicological processes. nih.gov

The table below summarizes the use of L-Thiomorpholine-3-carboxylic acid in a key toxicology study:

| Study Focus | Experimental System | Key Finding | Significance |

| Bioactivation and Cytotoxicity | Isolated rat kidney cells and rat kidney cytosol | L-TMC is metabolized by L-amino acid oxidase to a cytotoxic imine intermediate. nih.gov | Elucidates the mechanism of toxicity for L-TMC and related compounds. |

Role in Biochemical Pathways and Metabolomics

Metabolism and Biosynthesis of Thiomorpholine-3-carboxylic Acid

The biosynthesis of this compound (TMA) is closely linked to the metabolism of sulfur-containing amino acids. It is formed through the enzymatic reduction of a cyclic ketimine precursor.

This compound is the reduced product of S-aminoethylcysteine ketimine (AECK). nih.gov This reduction is catalyzed by ketimine reductase enzymes, which are found in various mammalian organs, including the brain and kidneys. nih.govresearchgate.net These enzymes utilize NAD(P)H as a cofactor to reduce the carbon-nitrogen double bond (imine) of the cyclic ketimine substrate. nih.govresearchgate.net

Studies have shown that different ketimine reductases exhibit preferences for specific cofactors. For instance, the ketimine reductase in the cerebellum preferentially uses NADPH, whereas the enzymes in the kidney and cerebrum favor NADH. researchgate.net The enzymatic reduction of AECK to TMA is part of a broader metabolic pathway involving various sulfur-containing cyclic ketimines. nih.gov

Table 1: Enzymatic Reduction of Sulfur-Containing Ketimines This table summarizes various sulfur-containing cyclic ketimines and their corresponding reduced products as catalyzed by ketimine reductases.

| Ketimine Substrate | Abbreviation | Reduced Product | Abbreviation |

|---|---|---|---|

| S-aminoethylcysteine ketimine | AECK | 1,4-Thiomorpholine-3-carboxylate | TMA |

| Lanthionine (B1674491) ketimine | LK | 1,4-Thiomorpholine-3,5-dicarboxylate | TMDA |

| Cystathionine ketimine | CysK | Not specified in results | - |

L-thiazolidine-4-carboxylic acid (TAC) is another sulfur-containing imino acid whose metabolism has been studied in rats. nih.govnih.gov However, its metabolic pathway does not lead to the formation of this compound. Instead, TAC is metabolized in the liver and kidney by the mitochondrial enzyme proline oxidase, which oxidizes it to L-thiazoline-(4)-carboxylic acid. nih.gov This intermediate is subsequently hydrolyzed to N-formyl-cysteine. A cytosolic enzyme then hydrolyzes N-formyl-cysteine into L-cysteine and formic acid. nih.gov

Identification and Quantification in Biological Systems

This compound has been identified as a naturally occurring compound in several biological systems, from the nematode C. elegans to humans. nih.govnih.govwikidata.org Its detection and quantification in biological fluids and tissues are accomplished through advanced analytical techniques.

The presence of 1,4-thiomorpholine-3-carboxylic acid (TMA) has been confirmed in normal human urine. nih.gov In a key study, TMA was first enriched from urine samples using ion-exchange chromatography. The extracts were then derivatized with diazomethane (B1218177) to create methyl ester derivatives suitable for gas chromatography. Gas-liquid chromatography analysis revealed two peaks that matched the retention times of authentic, derivatized TMA. The identity of these compounds as the monomethylated and dimethylated derivatives of TMA was definitively confirmed by mass spectrometry. nih.gov This discovery was the first to report the occurrence of TMA in a mammalian sample. nih.gov

In addition to its presence in humans, this compound has been reported to be a metabolite in the model organism Caenorhabditis elegans. nih.govwikidata.org Its identification in this nematode is significant for metabolic studies and helps in understanding the conservation of metabolic pathways across different species. wikidata.org

The analysis of this compound and related compounds in biological samples is a key aspect of metabolomics research. The methods often require a derivatization step to improve the volatility and thermal stability of the analytes for gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization and GC-MS: In the study of L-thiomorpholine-3-carboxylic acid (L-TMC) in rat kidney cytosol, the compound was analyzed by GC-MS after conversion to its tert-butyldimethylsilyl ester. nih.gov For its detection in human urine, derivatization with diazomethane was used. nih.gov A similar strategy was employed for the related compound 1,3-thiazinane-4-carboxylic acid, which was derivatized with isobutyl chloroformate before GC-MS analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For broader metabolomic profiling of carboxylic acids, methods using ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) have been developed. One such method involves derivatizing carboxylic acids with 3-nitrophenylhydrazine (B1228671), which allows for sensitive detection using electrospray ionization (ESI) in negative-ion mode. nih.gov

These analytical methods are crucial for accurately identifying and quantifying TMA in various biological fluids and cells, providing insights into its physiological and pathological roles. mdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1,3-thiazinane-4-carboxylic acid |

| 1,4-Thiomorpholine-3,5-dicarboxylate |

| 3-nitrophenylhydrazine |

| S-aminoethylcysteine ketimine |

| Cysteine |

| Cystine ketimine |

| Cyclothionine |

| Cystathionine ketimine |

| Diazomethane |

| Formic acid |

| Isobutyl chloroformate |

| L-thiazolidine-4-carboxylic acid |

| L-thiazoline-(4)-carboxylic acid |

| Lanthionine ketimine |

| N-formyl-cysteine |

| Proline |

Metabolomics Studies and Analysis in Biological Fluids and Cells

LC-MS and GC/LC-MS Applications

This compound and its derivatives are amenable to analysis by sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are central to the field of metabolomics. These methods allow for the detection and quantification of the compound in complex biological samples.